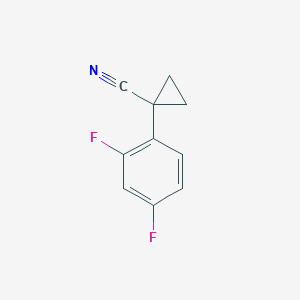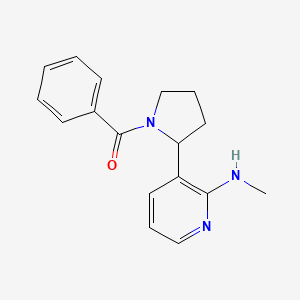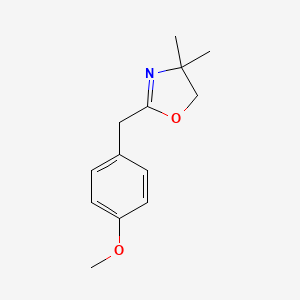
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it a compound of interest for researchers and industrial applications.
Preparation Methods
The synthesis of 1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate typically involves several steps, starting from readily available precursors. One common synthetic route includes the bromination of an indole derivative, followed by acetylation and sulfonation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions: Typical reagents include bromine, acetic anhydride, and sulfur trioxide. Reaction conditions may involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers explore its potential as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate can be compared with other similar compounds, such as:
1-Acetyl-5-bromo-1H-indole: This compound shares a similar structure but lacks the sulfonate group, which may result in different chemical and biological properties.
1-Benzyl-5-bromo-1H-indole: The presence of a benzyl group instead of an acetyl group can lead to variations in reactivity and applications.
7-Bromo-5-nitro-1H-indole: The nitro group introduces additional reactivity, making it suitable for different types of chemical transformations.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9BrNO3S- |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
1-acetyl-5-bromo-2,3-dihydroindole-6-sulfinate |
InChI |
InChI=1S/C10H10BrNO3S/c1-6(13)12-3-2-7-4-8(11)10(16(14)15)5-9(7)12/h4-5H,2-3H2,1H3,(H,14,15)/p-1 |
InChI Key |
HUIKJZCDKKLAOH-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)S(=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B11823231.png)











![Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]-](/img/structure/B11823312.png)
